(|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii)
CAS No.:
Cat. No.: VC18312803
Molecular Formula: C12H12Ti
Molecular Weight: 204.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12Ti |
|---|---|
| Molecular Weight | 204.09 g/mol |
| Standard InChI | InChI=1S/C7H7.C5H5.Ti/c1-2-4-6-7-5-3-1;1-2-4-5-3-1;/h1-7H;1-5H; |
| Standard InChI Key | UGMSNGMGUIZFOA-UHFFFAOYSA-N |
| Canonical SMILES | [CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH][CH][CH]1.[Ti] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
(Cycloheptatrienyl)(cyclopentadienyl)titanium(II) features a titanium(II) center sandwiched between a cycloheptatrienyl (C₇H₇) ligand and a cyclopentadienyl (C₅H₅) ligand. X-ray crystallography confirms a symmetrical sandwich structure, with titanium-carbon bond distances averaging approximately 2.35 Å . The cycloheptatrienyl ligand adopts a planar, aromatic configuration, while the cyclopentadienyl ligand contributes to the complex’s electron-rich character.
Spectroscopic and Physical Properties
The compound is a blue, diamagnetic solid that sublimes under reduced pressure. Its air sensitivity necessitates handling under inert conditions. Key physical properties include a molecular weight of 204.09 g/mol and the following identifiers:
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Standard InChI:
InChI=1S/C7H7.C5H5.Ti/c1-2-4-6-7-5-3-1;1-2-4-5-3-1;/h1-7H;1-5H; -
Canonical SMILES:
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH][CH][CH]1.[Ti].
Synthesis and Reactivity
Synthetic Pathways
The complex is typically synthesized via the reaction of titanocene dichloride (Cp₂TiCl₂) with butyllithium and cycloheptatriene. This one-pot procedure yields the target compound alongside lithium chloride and butane byproducts . Alternative routes involve ligand substitution reactions, where preformed cycloheptatrienyl or cyclopentadienyl moieties coordinate to titanium precursors.
Redox Behavior
The titanium(II) center exhibits reversible redox activity, enabling participation in electron-transfer processes. For instance, reactions with Pd(OAc)₂ or Ag(OAc) trigger three-electron transfers, yielding [(η⁵-C₅Me₅)Ti(OAc)₃] and metallic palladium or silver . This redox flexibility underpins its utility in catalytic cycles.
Catalytic Applications
Suzuki–Miyaura Cross-Coupling Reactions
Phosphorus-functionalized derivatives of (cycloheptatrienyl)(cyclopentadienyl)titanium(II), such as [(η⁷-C₇H₆PᵗBu₂)Ti(η⁵-C₅Me₅)], serve as noninnocent ligands in palladium-catalyzed Suzuki–Miyaura couplings. These complexes facilitate rapid generation of Pd⁰ active species, enabling efficient coupling of sterically hindered aryl bromides with aryl boronic acids . Notably, the titanium moiety acts as an integrated reducing agent, mitigating phosphine oxide formation .
Stabilization of Reactive Intermediates
The complex stabilizes low-valent transition metal intermediates through π-backbonding interactions. For example, linear bis-phosphane palladium(0) complexes derived from titanium ligands exhibit enhanced stability and catalytic longevity .
Materials Science Applications
Semiconductor Doping
While not directly cited for this compound, analogous organotitanium complexes are employed in metal-organic chemical vapor deposition (MOCVD) to dope III-V semiconductors. Titanium-doped gallium arsenide layers achieve resistivities exceeding 10⁷ Ω·cm, critical for high-performance electronic devices .
Coordination Polymers and Frameworks
The redox-active titanium center enables the synthesis of coordination polymers with tunable electronic properties. These materials show promise in optoelectronics and heterogeneous catalysis .
Recent Research Advancements
Ligand Functionalization Strategies
Recent studies focus on modifying the cycloheptatrienyl and cyclopentadienyl ligands to enhance catalytic performance. Phosphine-substituted derivatives, such as [(η⁷-C₇H₆PCy₂)Ti(η⁵-C₅H₅)], demonstrate improved electron-donating capabilities and steric profiles .
Mechanistic Insights into Redox Processes
In situ spectroscopy and DFT calculations reveal that titanium-mediated electron transfer proceeds via a concerted mechanism, avoiding high-energy intermediates. This insight guides the design of more efficient catalytic systems .
Challenges and Future Directions
Stability Enhancements
Current limitations include the compound’s air sensitivity and thermal instability. Encapsulation within metal-organic frameworks (MOFs) or ionic liquids may mitigate these issues.
Expanding Catalytic Scope
Future research should explore applications in asymmetric catalysis and photocatalytic CO₂ reduction. The titanium center’s ability to stabilize multiple oxidation states positions it as a candidate for multi-electron transfer reactions.
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